molecular formula C12H17FN2O B13587594 1-(2-Fluoro-6-nitrobenzyl)piperazine

1-(2-Fluoro-6-nitrobenzyl)piperazine

Cat. No.: B13587594
M. Wt: 224.27 g/mol
InChI Key: JAOHYBABUGUOOP-UHFFFAOYSA-N
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Description

1-[(2-fluoro-6-methoxyphenyl)methyl]piperazine is a chemical compound that features a piperazine ring substituted with a 2-fluoro-6-methoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-fluoro-6-methoxyphenyl)methyl]piperazine typically involves the reaction of 2-fluoro-6-methoxybenzyl chloride with piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-[(2-fluoro-6-methoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2-fluoro-6-methoxyphenyl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an antidepressant or antipsychotic agent.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-[(2-fluoro-6-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-6-methoxyphenyl)methanamine
  • 1-(2-phenylethynyl)-1H-indol-2-yl)methanol
  • 1-(2-phenylethynyl)-1H-indol-2-yl)methanol

Uniqueness

1-[(2-fluoro-6-methoxyphenyl)methyl]piperazine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to other piperazine derivatives .

Properties

Molecular Formula

C12H17FN2O

Molecular Weight

224.27 g/mol

IUPAC Name

1-[(2-fluoro-6-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C12H17FN2O/c1-16-12-4-2-3-11(13)10(12)9-15-7-5-14-6-8-15/h2-4,14H,5-9H2,1H3

InChI Key

JAOHYBABUGUOOP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)F)CN2CCNCC2

Origin of Product

United States

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